molecular formula C24H18F3N3OS2 B2492084 4-benzyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392302-15-7

4-benzyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2492084
CAS No.: 392302-15-7
M. Wt: 485.54
InChI Key: BGGLCCPFIVPSSK-UHFFFAOYSA-N
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Description

4-benzyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a thiadiazole ring, which is further substituted with a trifluoromethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced via nucleophilic substitution reactions using trifluoromethylbenzyl halides.

    Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with benzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pH, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the nitro groups if present in the benzyl substituents.

    Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: It can be used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein. The thiadiazole ring may participate in hydrogen bonding or other non-covalent interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzyl alcohol
  • 4-(Trifluoromethyl)benzoyl chloride
  • 4-(Trifluoromethyl)benzyl bromide

Uniqueness

Compared to these similar compounds, 4-benzyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both the thiadiazole ring and the benzamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-benzyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3OS2/c25-24(26,27)20-8-4-7-18(14-20)15-32-23-30-29-22(33-23)28-21(31)19-11-9-17(10-12-19)13-16-5-2-1-3-6-16/h1-12,14H,13,15H2,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGLCCPFIVPSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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